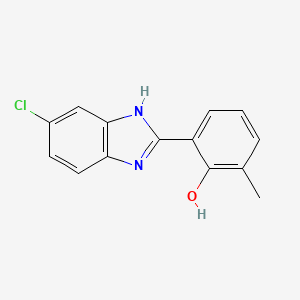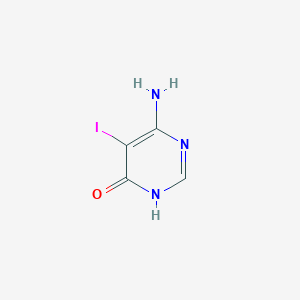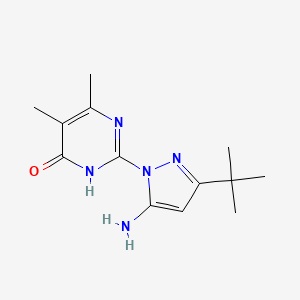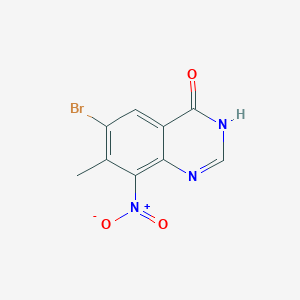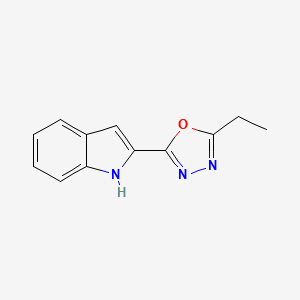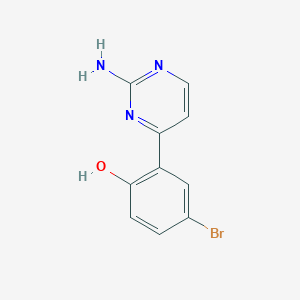![molecular formula C15H19N3O3 B1384529 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid CAS No. 1179747-61-5](/img/structure/B1384529.png)
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
Vue d'ensemble
Description
“3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid” is a chemical compound with the CAS Number: 1179747-61-5 . It has a molecular weight of 289.33 . The IUPAC name for this compound is N-ethyl-N-[(8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-beta-alanine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19N3O3/c1-3-18(8-7-13(19)20)9-12-16-14-10(2)5-4-6-11(14)15(21)17-12/h4-6,9,16H,3,7-8H2,1-2H3,(H,17,21)(H,19,20) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to detailed chemical databases or experimental data.Applications De Recherche Scientifique
Cancer Research
This compound has been explored for its potential in cancer treatment due to its structural similarity to quinazolinone derivatives, which are known for their antitumor properties . The presence of the 4-oxo-3,4-dihydroquinazolin-2-yl moiety suggests it could be useful in synthesizing novel anticancer agents.
Enzyme Inhibition Studies
Quinazolinone derivatives have been reported to inhibit various enzymes that are therapeutic targets in diseases like Alzheimer’s and diabetes . This compound could serve as a lead structure for developing new enzyme inhibitors.
Neuroprotective Agents
The compound’s ability to cross the blood-brain barrier due to its molecular weight and lipophilicity makes it a candidate for developing neuroprotective drugs . It could be modified to treat neurodegenerative diseases.
Antimicrobial Activity
Quinazolinones have demonstrated broad-spectrum antimicrobial activity. This compound could be part of research into new antimicrobial agents, especially in the wake of increasing antibiotic resistance .
Anti-inflammatory Applications
The anti-inflammatory properties of quinazolinone derivatives make this compound a potential candidate for the development of new anti-inflammatory medications .
Cardiovascular Drug Development
Due to the structural flexibility of quinazolinone derivatives, this compound could be used in the synthesis of cardiovascular drugs, targeting specific receptors or ion channels involved in cardiac function .
Molecular Probes in Imaging
The compound’s structure could be utilized to create molecular probes for imaging techniques like MRI, aiding in the diagnosis of various diseases .
Chemical Biology and Proteomics
As a building block in chemical synthesis, this compound can be used to develop probes or modifiers in chemical biology and proteomics to study protein functions and interactions .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of the compound “3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It has been observed that one of the compounds induced a conformational remodeling of the binding site where the primary binding pocket opens up onto a ligand-able secondary pocket that may be exploited to increase potency .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. As research progresses, we will gain a better understanding of how this compound interacts with various biochemical pathways .
Pharmacokinetics
It is known that the compound is a powder at room temperature, which could potentially influence its absorption and distribution
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other compounds. For instance, the compound is stable at room temperature . .
Propriétés
IUPAC Name |
3-[ethyl-[(8-methyl-4-oxo-3H-quinazolin-2-yl)methyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-18(8-7-13(19)20)9-12-16-14-10(2)5-4-6-11(14)15(21)17-12/h4-6H,3,7-9H2,1-2H3,(H,19,20)(H,16,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCOPPWPZCKEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)CC1=NC2=C(C=CC=C2C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



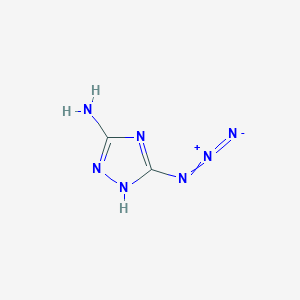
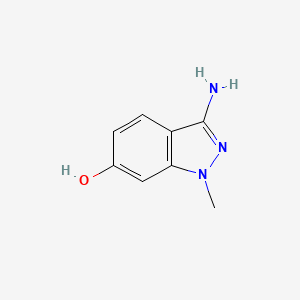

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)

![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)
